
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-quinolones are a class of compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones has been achieved through various methods. One of the easiest methods for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of derivatives of 4-Hydroxyquinolines, showcasing the chemical reactivity and potential for creating various substituted anilides. For instance, studies have demonstrated the cyclization processes involving bases to yield specific sulfonamide derivatives, highlighting the compound's versatility in organic synthesis and potential use in creating a range of chemical entities with varied biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antiallergic Activity
Quinoline derivatives, including those similar to 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid, have been investigated for their antiallergic activities. Research has identified that certain substitutions on the quinoline nucleus can enhance antiallergic properties, which could have implications for developing new therapeutic agents (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).
Antibacterial Properties
Another area of interest is the antibacterial potential of 4-hydroxyquinoline derivatives. Studies have demonstrated broad antibacterial activity, suggesting the compound's utility in combating various bacterial infections. This research is crucial for developing new antibiotics in response to growing antibiotic resistance (Goueffon, Montay, Roquet, & Pesson, 1981).
Selectivity in Enzyme Inhibition
Research into the selectivity of derivatives towards specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), has been conducted. This work has implications for understanding molecular interactions and designing drugs with targeted action, potentially leading to treatments with fewer side effects (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Material Science Applications
Furthermore, derivatives of 4-Hydroxyquinolines have been explored in material science, such as in the synthesis of novel polymers. This research demonstrates the compound's utility beyond pharmaceuticals, showing its potential in creating new materials with specific chemical and physical properties (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).
Future Directions
Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, they are a promising framework for the further development of new antimicrobial agents, especially for antifungal treatment . Future research could focus on synthesizing new analogs and investigating their biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cell behavior . The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The compound affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Result of Action
The inhibition of ERK1/2 and the disruption of the MAP kinase pathway can lead to antineoplastic activity . This means that the compound could potentially be used in the treatment of cancer . .
properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFBJQNWNUHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)
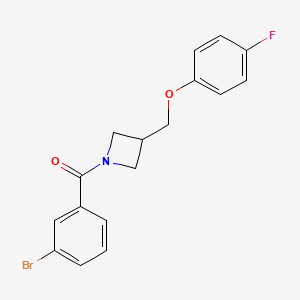
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)
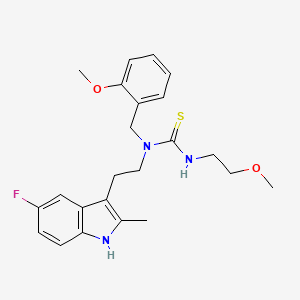
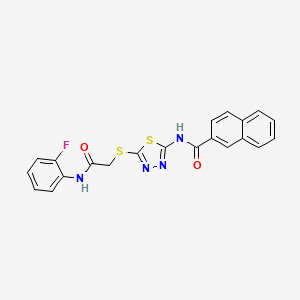
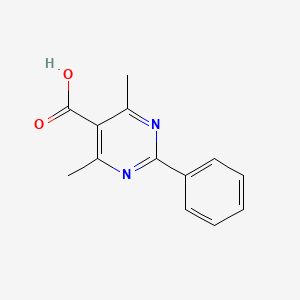
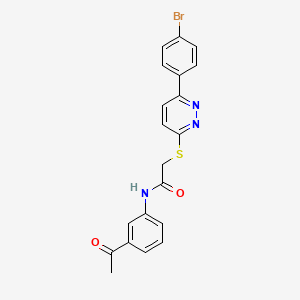
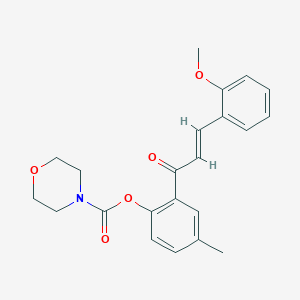
![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)